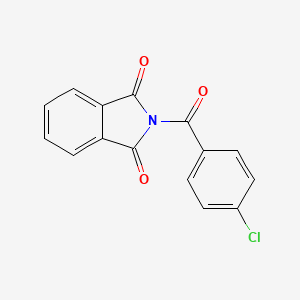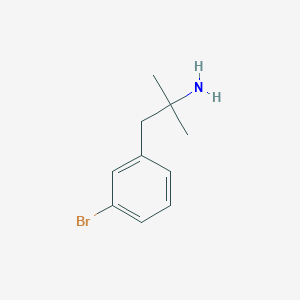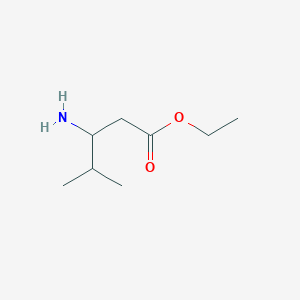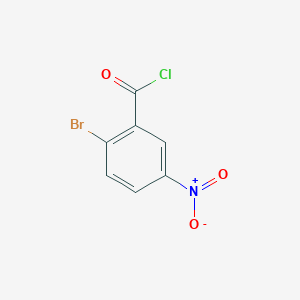
2-Bromo-5-nitrobenzoyl chloride
概要
説明
“2-Bromo-5-nitrobenzoyl chloride” is a chemical compound with the CAS Number: 80887-01-0 . It has a molecular weight of 264.46 . The compound is in powder form and is used for research and development purposes .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitrobenzoyl chloride” has a melting point of 62-64°C . It is stored at a temperature of 4°C .
科学的研究の応用
Kinetic Studies in Solvolysis
Detection Enhancement in LC-MS
The compound has been used to improve detection responses in liquid chromatography–mass spectrometry (LC–MS). Higashi et al. (2006) investigated a procedure for determining estrogens in biological fluids using LC–MS combined with derivatization. They found that 4-nitrobenzoyl chloride, a compound structurally similar to 2-bromo-5-nitrobenzoyl chloride, significantly increased detection responses when used as a derivatization agent (Higashi et al., 2006).
Synthesis of Chemical Compounds
2-Bromo-5-nitrobenzoyl chloride is a starting material in the synthesis of various chemical compounds. For instance, Melani et al. (1984) utilized 2-nitrobenzoyl chloride, a related compound, for the preparation of pyrazolo[5,1-c][1,4]benzodiazepines, indicating the potential of 2-bromo-5-nitrobenzoyl chloride in similar synthetic processes (Melani, Cecchi, & Filacchioni, 1984).
Fluorescence Studies
Ji Chang–you (2012) conducted a study on the fluorescence properties of a dinuclear Zn(II) complex synthesized using a compound similar to 2-bromo-5-nitrobenzoyl chloride. This suggests the potential application of 2-bromo-5-nitrobenzoyl chloride in the study of fluorescence properties of various compounds (Ji Chang–you, 2012).
Reactivity Control in Micelles and Vesicles
The compound has been implicated in studies focusing on reactivity control in micelles and surfactant vesicles. For example, Fendler & Hinze (1981) explored the kinetics and mechanism of base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) in different solvent systems, providing a context where similar compounds like 2-bromo-5-nitrobenzoyl chloride could be studied for their reactivity in such systems (Fendler & Hinze, 1981).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
“2-Bromo-5-nitrobenzoyl chloride” is a versatile chemical compound with diverse applications in scientific research. It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . Therefore, it has potential for further exploration in the field of medicinal chemistry.
作用機序
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoyl chloride derivatives .
Mode of Action
Benzoyl chloride derivatives are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon in the benzoyl chloride, leading to the displacement of the chloride ion .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
Pharmacokinetics
Factors such as its molecular weight (26446 g/mol ) and physical properties (e.g., melting point of 62-64°C ) may influence its bioavailability.
Result of Action
Based on its potential to undergo nucleophilic substitution reactions, it may modify the structure and function of target proteins or enzymes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-5-nitrobenzoyl chloride. For instance, its storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.
特性
IUPAC Name |
2-bromo-5-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNUFQVJRBJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitrobenzoyl chloride | |
CAS RN |
80887-01-0 | |
| Record name | 2-bromo-5-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)
![4-[(Propylamino)methyl]benzonitrile](/img/structure/B3285596.png)

![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol](/img/structure/B3285611.png)
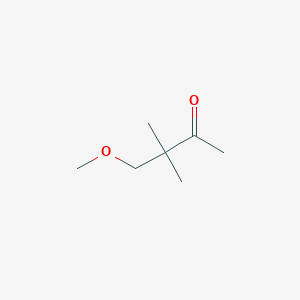

![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)
